methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of furan, pyridine, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furan and pyridine groups. The final steps involve the formation of the benzoate ester and the sulfanylacetyl linkage. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds with similar furan-based structures.
Pyridine derivatives: Compounds containing pyridine rings.
Triazole derivatives: Compounds featuring triazole rings.
Uniqueness
Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₂N₄O₃S |
Molecular Weight | 316.34 g/mol |
IUPAC Name | 2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
PubChem CID | 937517 |
Appearance | Powder |
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. The compound's structure suggests it may possess similar activities:
- Antibacterial Activity : Compounds containing the triazole moiety have demonstrated effectiveness against various bacteria, including resistant strains. For instance, triazole hybrids have shown minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : The presence of the triazole ring is often linked to antifungal properties. Studies on related compounds have reported significant antifungal activity comparable to standard treatments like fluconazole .
Anticancer Activity
The anticancer potential of this compound may also be significant:
- Mechanism of Action : Research on similar triazole derivatives indicates that they can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and modulation of cell cycle regulators .
- Case Studies : A study involving triazole derivatives showed promising results in inhibiting cell proliferation in multiple cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural features:
- Inhibition of Inflammatory Mediators : Triazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines .
- Research Findings : In vitro studies suggest that related compounds can significantly decrease inflammation markers in cellular models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of electron-withdrawing groups on the triazole ring enhances antibacterial activity. Additionally, modifications on the furan and pyridine rings can significantly affect potency and selectivity against specific pathogens or cancer types .
- Hybridization Effects : Combining different pharmacophores has been shown to yield compounds with improved efficacy compared to their individual components .
Properties
Molecular Formula |
C22H19N5O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N5O4S/c1-30-21(29)15-7-9-16(10-8-15)24-19(28)14-32-22-26-25-20(18-6-2-3-11-23-18)27(22)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,24,28) |
InChI Key |
ZVECVUSCOHMNJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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